REACTION_CXSMILES
|
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[C:10]([O:13]C(=O)C)(=O)[CH3:11].C([O-])(=O)C.[K+].C(O[N:28]=O)CC(C)C.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[I:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][CH:8]=1)[N:6]([C:10](=[O:13])[CH3:11])[N:28]=[CH:9]2 |f:2.3,5.6|
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Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
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IC1=CC(=C(N)C=C1)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
Potassium acetate
|
Quantity
|
4.21 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
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C(CC(C)C)ON=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated to 70° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was triturated with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C=NN(C2=CC1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |